molecular formula C26H23FN4O3S2 B2780817 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 1189501-86-7

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2780817
CAS No.: 1189501-86-7
M. Wt: 522.61
InChI Key: RZUOHRYEFABOOJ-UHFFFAOYSA-N
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Description

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a potent and selective small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein, which functions as an oncogenic transcriptional repressor. This compound was developed and disclosed by AbbVie Inc. as a key chemical tool for probing the biology of BCL6-dependent cancers. It achieves its inhibitory effect by binding to the lateral groove of the BCL6 BTB domain, effectively disrupting its corepressor interactions and leading to the reactivation of repressed target genes. The primary research value of this inhibitor lies in its utility for investigating the pathogenesis of Diffuse Large B-Cell Lymphoma (DLBCL) and other BCL6-driven malignancies, providing a means to study gene expression changes, apoptosis induction, and the disruption of survival signaling in cancer cell lines and preclinical models. Its mechanism offers a direct approach to target transcription factor activity, which is often considered challenging, making it a valuable compound for basic cancer research and for exploring the therapeutic potential of BCL6 inhibition in oncology drug discovery pipelines. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O3S2/c1-15-7-3-6-10-20(15)31-25(34)23-17-11-12-30(16(2)32)13-21(17)36-24(23)29-26(31)35-14-22(33)28-19-9-5-4-8-18(19)27/h3-10H,11-14H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUOHRYEFABOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structural characteristics suggest various biological activities that warrant detailed investigation.

Structural Characteristics

This compound belongs to a class of triazatricyclo compounds and features a thiazole structure with multiple functional groups, including sulfur and nitrogen atoms. The molecular formula is C28H28N4O3S2C_{28}H_{28}N_{4}O_{3}S_{2} with a molecular weight of approximately 532.68 g/mol.

Structural Representation

The structural representation of the compound can be described using InChI and SMILES notations:

  • InChI : InChI=1S/C28H28N4O3S2/c1-19(2)24(31)30-20(3)25(32)34-27(30)35-26(33)29(20)23(4)22(5)21(6)18(12)17(10)15(8)14(7)13(9)16(11)36-28(19,22)/h1-12H,13H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
  • SMILES : CC(C)c1ccc(C(=O)N(Cc2c[nH]c3c(cn(c3c(c(c(c(c3)c3cc(c(c(c(c(c(c(c(c(c(cc(cc(ccccccccccc))))))))))))))))))

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown potent antibacterial effects against Gram-positive and Gram-negative bacteria:

CompoundMIC (mg/mL)MBC (mg/mL)Activity against
80.004–0.030.008–0.06En. cloacae
110.011-E. coli
120.015-S. aureus

The most active compounds in related studies demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in microbial metabolism or cell wall synthesis. For example, docking studies have suggested that certain thiazole derivatives inhibit bacterial enzymes critical for cell wall synthesis .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antibacterial Activity : A study evaluated various thiazole derivatives against a panel of bacteria and found that many exhibited MIC values significantly lower than conventional antibiotics .
  • Cytotoxicity Tests : Cytotoxicity assays using MTT showed that while some derivatives exhibited antibacterial properties, they also maintained acceptable levels of cytotoxicity against normal human cells (MRC5), indicating a favorable therapeutic index .

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